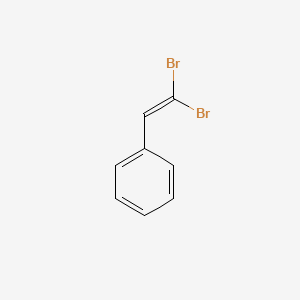

(2,2-Dibromovinyl)benzene

描述

Structure

3D Structure

属性

IUPAC Name |

2,2-dibromoethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLVUSZHVURAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073471 | |

| Record name | (2,2-dibromoethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31780-26-4, 7436-90-0 | |

| Record name | Dibromostyrene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031780264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2-dibromoethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,2-Dibromovinyl)benzene CAS number 7436-90-0

An In-depth Technical Guide to (2,2-Dibromovinyl)benzene (CAS 7436-90-0)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on (2,2-Dibromovinyl)benzene. It delves into the compound's physicochemical properties, synthesis, reactivity, analytical characterization, and safety protocols, providing field-proven insights and methodologies.

Introduction and Strategic Importance

(2,2-Dibromovinyl)benzene, also known as β,β-Dibromostyrene, is a pivotal synthetic building block in modern organic chemistry. Its geminal dibromoalkene functional group attached to a phenyl ring offers a versatile platform for a multitude of chemical transformations. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of the two bromine atoms allows for sequential and selective functionalization, enabling the construction of intricate molecular architectures that would be challenging to access through other routes.[2][3]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. (2,2-Dibromovinyl)benzene is typically supplied as a colorless to yellow liquid with a purity of 95% or higher.[1][4][5]

| Property | Value | Source(s) |

| CAS Number | 7436-90-0 | [4][5][6] |

| Molecular Formula | C₈H₆Br₂ | [1][4][7] |

| Molecular Weight | 261.94 g/mol | [1][4][5][8] |

| Physical Form | Liquid | [1][5] |

| Appearance | Colorless to yellow | [1] |

| Purity | ≥95% | [1][4][5] |

| LogP | 3.77480 | [4] |

| Storage Conditions | 2-8°C, Inert atmosphere | [1][4][5] |

| MDL Number | MFCD01024288 | [1][5] |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of (2,2-Dibromovinyl)benzene involves the reaction of benzaldehyde with tetrabromomethane in the presence of triphenylphosphine. This transformation is a variation of the Corey-Fuchs reaction.

Mechanism Insight: The reaction proceeds via the formation of a phosphorus ylide (Ph₃P=CBr₂), generated in situ from the reaction of triphenylphosphine and tetrabromomethane. This highly reactive ylide then undergoes a Wittig-type reaction with benzaldehyde. The carbonyl carbon of the aldehyde is attacked by the nucleophilic carbon of the ylide, leading to a betaine intermediate, which subsequently collapses to form the desired dibromoalkene and triphenylphosphine oxide as a byproduct. The choice of reagents is critical; triphenylphosphine is a sufficiently strong nucleophile to react with CBr₄, and the resulting ylide is reactive enough to engage with the aldehyde.

Experimental Protocol: Synthesis of (2,2-Dibromovinyl)benzene

-

Reagents: Benzaldehyde, Tetrabromomethane (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM).

-

Procedure:

-

To a stirred solution of triphenylphosphine (2.2 equivalents) in anhydrous dichloromethane at 0°C under an inert atmosphere (e.g., nitrogen or argon), add tetrabromomethane (1.1 equivalents) portion-wise.

-

Stir the resulting dark mixture at 0°C for 30-60 minutes.

-

Add a solution of benzaldehyde (1.0 equivalent) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting aldehyde.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a non-polar eluent such as hexane) to yield pure (2,2-Dibromovinyl)benzene.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (2,2-Dibromovinyl)benzene.

Reactivity and Synthetic Applications

The dibromovinyl group is a synthetically versatile functional handle, primarily exploited in palladium-catalyzed cross-coupling reactions.[3] The differential reactivity of the two bromine atoms can be leveraged for sequential, site-selective couplings.

-

Cross-Coupling Reactions: It serves as an excellent substrate for Suzuki, Sonogashira, Heck, and Stille couplings.[3] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted alkynes, alkenes, and aromatic compounds.[1] For instance, a single Sonogashira coupling can yield a bromo-alkynyl styrene, which can then undergo a subsequent coupling reaction at the remaining bromine position.

-

Synthesis of Methyleneindenes: (2,2-Dibromovinyl)benzene derivatives are precursors for the nickel-catalyzed synthesis of 1-methyleneindenes and benzofulvenes via tandem cyclization-coupling with aryl boronic acids.[2]

-

Intermediate for Pharmaceuticals and Agrochemicals: Its ability to participate in diverse coupling reactions makes it a key intermediate in the construction of complex molecular scaffolds found in many biologically active compounds.[1]

Key Reactions Diagram

Caption: Key cross-coupling reactions of (2,2-Dibromovinyl)benzene.

Analytical Characterization

Rigorous structural confirmation is essential. A combination of NMR, IR, and Mass Spectrometry provides a complete analytical profile.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.6 ppm), Vinyl proton (singlet, ~7.0-7.4 ppm). |

| ¹³C NMR | Aromatic carbons (~127-135 ppm), Quaternary vinyl carbon C-Br₂ (~90 ppm), CH= vinyl carbon (~135 ppm). |

| IR (Infrared) | Aromatic C-H stretch (~3100-3000 cm⁻¹), C=C stretch (~1600 cm⁻¹), C-Br stretch (~600-500 cm⁻¹). |

| MS (Mass Spec) | Molecular ion (M⁺) peak with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in ~1:2:1 ratio). |

Protocol: Standard Analytical Workflow

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add tetramethylsilane (TMS) as an internal standard.[9]

-

IR: Analyze as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

MS: Prepare a dilute solution in a volatile solvent like methanol or acetonitrile for ESI-MS, or analyze directly for EI-MS.[10]

-

-

Data Acquisition:

-

Data Analysis:

Analytical Workflow Diagram

Caption: Standard workflow for analytical characterization.

Safety, Handling, and Toxicology

Due to the limited specific toxicological data for (2,2-Dibromovinyl)benzene, precautions should be based on its chemical class and available safety information for related compounds.

Hazard Identification

-

GHS Pictogram: GHS07 (Exclamation Mark)[5]

-

Signal Word: Warning[5]

-

Hazard Statements: H302 (Harmful if swallowed)[5]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13][14][15]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13][16]

-

Skin Protection: Use chemical-impermeable gloves (e.g., nitrile) and wear protective clothing to avoid skin contact.[13][14]

-

Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a full-face respirator with an appropriate cartridge.[13]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14][16]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place between 2-8°C.[5][15] Keep away from incompatible materials and sources of ignition.[14]

-

Disposal: Dispose of the material and its container at a licensed chemical destruction plant. Do not discharge into drains or the environment.[13][14]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

-

In Case of Skin Contact: Immediately remove contaminated clothing and flush the skin with plenty of water.[14]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present.[13][14]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Immediately call a poison center or doctor.[14]

Toxicological Profile

Specific toxicological data for (2,2-Dibromovinyl)benzene regarding acute toxicity (inhalation, dermal), persistence, and bioaccumulation are largely unavailable.[13] However, as an organobromine compound and a derivative of benzene, it should be handled with care. Benzene itself is a known human carcinogen and can cause damage to organs through prolonged exposure.[17][18][19] While this compound is not benzene, its structural similarity warrants a cautious approach until more specific data is generated.

Conclusion

(2,2-Dibromovinyl)benzene is a highly valuable and versatile reagent in synthetic organic chemistry. Its utility in forming carbon-carbon and carbon-heteroatom bonds through robust cross-coupling chemistry makes it an indispensable tool for accessing complex molecular targets. Proper understanding of its synthesis, reactivity, and handling is crucial for its safe and effective use in the laboratory. As the demand for novel chemical entities in medicine and materials science grows, the strategic application of such powerful building blocks will continue to be of paramount importance.

References

-

(2,2-Dibromovinyl)benzene | CAS#:7436-90-0 | Chemsrc. (n.d.). Chemsrc.com. [Link]

-

Ahamed, S. S., Paul, R., Chakraborty, T., & Ghosh, T. (n.d.). General procedure for the synthesis of 1‐(2,2‐dibromovinyl)‐2‐alkynylbenzene 3a-d. ResearchGate. [Link]

-

(2,2-Dibromovinyl)benzene - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

-

Safety Data Sheet. (n.d.). Aaron Chemicals. [Link]

-

(2,2-Dibromovinyl)benzene. (n.d.). Vdebiotech.com. [Link]

-

Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. [Link]

-

Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Rahman, A. (2024). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. International Journal of Research and Review, 11(5), 63-78. [Link]

-

Chem 351 F14 Final : Spectroscopy. (n.d.). [Link]

-

Snyder, R. (2004). The toxicology of benzene. Environmental Health Perspectives, 112(11), A614. [Link]

-

Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. (n.d.). [Link]

-

Ali, H., et al. (2025). Synthesis of 2′,2′-dibromovinyl porphyrins and their versatile use in Pd-catalyzed cross-coupling reactions. Tetrahedron, 183(35), 134704. [Link]

Sources

- 1. (2,2-Dibromovinyl)benzene [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (2,2-Dibromovinyl)benzene | CAS#:7436-90-0 | Chemsrc [chemsrc.com]

- 5. (2,2-Dibromovinyl)benzene | 7436-90-0 [sigmaaldrich.com]

- 6. CAS 7436-90-0: Benzene, (2,2-dibromoethenyl)- | CymitQuimica [cymitquimica.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 7436-90-0|(2,2-二溴乙烯基)苯|(2,2-Dibromovinyl)benzene|-范德生物科技公司 [bio-fount.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

- 13. echemi.com [echemi.com]

- 14. afgsci.com [afgsci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. aaronchem.com [aaronchem.com]

- 17. cpchem.com [cpchem.com]

- 18. The toxicology of benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 19. drpress.org [drpress.org]

Synthesis of (2,2-Dibromovinyl)benzene from Benzaldehyde: A Technical Guide

Introduction

(2,2-Dibromovinyl)benzene is a versatile synthetic intermediate, primarily utilized in the construction of more complex organic molecules through cross-coupling reactions.[1] Its dibromovinyl functional group provides a reactive handle for the introduction of various substituents, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] The most prominent and efficient method for the synthesis of (2,2-dibromovinyl)benzene from benzaldehyde is the Corey-Fuchs reaction.[2][3] This guide provides an in-depth technical overview of this transformation, including the underlying mechanism, a detailed experimental protocol, and key considerations for successful execution.

The Corey-Fuchs reaction facilitates the one-carbon homologation of an aldehyde to a terminal alkyne, with the 1,1-dibromoalkene being a stable and isolable intermediate.[2][4] This two-step process first converts the aldehyde into the corresponding gem-dibromoalkene, which can then be treated with a strong base to yield the terminal alkyne.[5][6] This guide will focus on the first, crucial step: the synthesis of (2,2-dibromovinyl)benzene.

Reaction Mechanism and Rationale

The synthesis of (2,2-dibromovinyl)benzene from benzaldehyde via the Corey-Fuchs reaction proceeds through a mechanism analogous to the Wittig reaction.[4][5] The key steps are the in situ generation of a phosphorus ylide and its subsequent reaction with the aldehyde.

Step 1: Generation of the Dibromomethylenephosphorane Ylide

The reaction is initiated by the reaction of triphenylphosphine (PPh₃) with carbon tetrabromide (CBr₄).[7] Two equivalents of triphenylphosphine are required; one acts as the ylide precursor, while the second functions as a bromine scavenger and reducing agent.[4] The triphenylphosphine nucleophilically attacks one of the bromine atoms of carbon tetrabromide, leading to the formation of a phosphonium salt and the tribromomethanide anion. The tribromomethanide anion then deprotonates another molecule of the phosphonium salt to generate the reactive dibromomethylenephosphorane ylide.

Step 2: Wittig-type Reaction with Benzaldehyde

The generated ylide then reacts with benzaldehyde in a manner similar to a standard Wittig reaction.[8] The nucleophilic ylide attacks the electrophilic carbonyl carbon of benzaldehyde, forming a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring. Subsequent fragmentation of the oxaphosphetane yields the desired (2,2-dibromovinyl)benzene and triphenylphosphine oxide as a byproduct.[7]

Figure 1: The reaction mechanism for the synthesis of (2,2-dibromovinyl)benzene.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of (2,2-dibromovinyl)benzene from benzaldehyde.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Benzaldehyde | 106.12 | 1.62 g (1.53 mL) | 15.29 | 1.0 |

| Triphenylphosphine (PPh₃) | 262.29 | 12.03 g | 45.87 | 3.0 |

| Carbon Tetrabromide (CBr₄) | 331.63 | 7.61 g | 22.94 | 1.5 |

| Anhydrous Dichloromethane (DCM) | - | ~170 mL | - | - |

| Anhydrous Hexanes | - | As needed | - | - |

Procedure

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), add triphenylphosphine (3.0 eq.).[2]

-

Solvent Addition : Add anhydrous dichloromethane (DCM, ~160 mL) to the flask and cool the resulting solution to 0 °C using an ice bath.[2]

-

Reagent Addition : Slowly add carbon tetrabromide (1.5 eq.) to the stirred solution at 0 °C. The solution will typically turn a yellow or orange color.[2][8]

-

Ylide Formation : Stir the mixture at 0 °C for approximately 15-30 minutes to allow for the formation of the phosphorus ylide.[2][8]

-

Aldehyde Addition : Prepare a solution of benzaldehyde (1.0 eq.) in a small amount of anhydrous DCM (~8 mL) and add it dropwise to the reaction mixture at 0 °C.[8]

-

Reaction Progression : Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]

-

Workup - Concentration : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[2]

-

Workup - Precipitation : Add anhydrous hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.[2]

-

Workup - Filtration : Filter the mixture through a pad of silica gel or Celite, washing with additional hexanes to ensure all the product is collected.[2]

-

Purification : Concentrate the filtrate under reduced pressure to obtain the crude (2,2-dibromovinyl)benzene. Further purification can be achieved by column chromatography on silica gel if necessary.[2]

Figure 2: A step-by-step workflow for the synthesis of (2,2-dibromovinyl)benzene.

Key Considerations and Field-Proven Insights

-

Anhydrous Conditions : The Corey-Fuchs reaction is sensitive to moisture. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for achieving high yields.

-

Reagent Purity : The purity of the reagents, particularly benzaldehyde and triphenylphosphine, can significantly impact the reaction outcome. It is advisable to use freshly distilled or purified reagents.

-

Stoichiometry : The stoichiometry of the reagents is critical. Using a slight excess of triphenylphosphine and carbon tetrabromide ensures the complete conversion of the aldehyde.

-

Temperature Control : Maintaining the reaction temperature at 0 °C during the initial addition steps is important to control the reaction rate and minimize side reactions.

-

Byproduct Removal : Triphenylphosphine oxide can be challenging to remove completely. Thorough washing with a non-polar solvent like hexanes or pentane is effective for its precipitation and removal.[2] For highly pure product, column chromatography is recommended.

Conclusion

The Corey-Fuchs reaction provides a reliable and efficient method for the synthesis of (2,2-dibromovinyl)benzene from benzaldehyde. A thorough understanding of the reaction mechanism and careful attention to experimental details are paramount for a successful synthesis. The resulting gem-dibromoalkene is a valuable intermediate that can be further elaborated, for instance, into a terminal alkyne, demonstrating the synthetic utility of this transformation.

References

-

Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Corey–Fuchs reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Corey-Fuchs Homologation. Retrieved from [Link]

-

Chem-Station. (2014, May 11). Corey-Fuchs Alkyne Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

SynArchive. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (2,2-Dibromovinyl)benzene. Retrieved from [Link]

Sources

- 1. (2,2-Dibromovinyl)benzene [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 4. Corey-Fuchs Reaction [organic-chemistry.org]

- 5. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. synarchive.com [synarchive.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

Introduction: The Synthetic Versatility of (2,2-Dibromovinyl)benzene

An In-Depth Technical Guide to (2,2-Dibromovinyl)benzene: Synthesis, Properties, and Applications

(2,2-Dibromovinyl)benzene, also known as (2,2-dibromoethenyl)benzene, is a pivotal intermediate in modern organic synthesis. Its structure, featuring a geminal dibromoalkene appended to a phenyl ring, offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of its physical and chemical properties, a detailed protocol for its synthesis, its utility in cross-coupling reactions, and essential safety guidelines for its handling. For researchers in medicinal chemistry, agrochemicals, and materials science, (2,2-Dibromovinyl)benzene serves as a versatile building block for constructing complex molecular architectures. The reactive dibromovinyl group is particularly amenable to metal-catalyzed cross-coupling reactions, enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds[1]. This guide is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

(2,2-Dibromovinyl)benzene is commercially available as a colorless to yellow liquid, a physical state that is crucial for its handling in many standard laboratory settings[1]. It is imperative to distinguish the primary compound (CAS No. 7436-90-0) from other isomers or related compounds that may have different properties. For instance, a substance with the same name but a different CAS number (31780-26-4) has been reported as a solid with a melting point of 74-75 °C, highlighting the importance of CAS-specific data verification[2].

Table 1: Physical and Chemical Properties of (2,2-Dibromovinyl)benzene

| Property | Value | Source(s) |

| CAS Number | 7436-90-0 | [1][3][4] |

| Molecular Formula | C₈H₆Br₂ | [1][3] |

| Molecular Weight | 261.94 g/mol | [1][3] |

| Appearance | Colorless to yellow liquid | [1] |

| Purity | ≥95% (typical) | [3] |

| LogP | 3.77480 (Predicted) | N/A |

| Storage | 2-8°C, under inert atmosphere | [1] |

Spectroscopic Characterization

Accurate structural elucidation is paramount. The following spectral data are predicted based on established principles of NMR, IR, and MS spectroscopy and serve as a guide for characterization.

Disclaimer: The following spectral data are predicted and not experimentally derived from a single, verified source. Researchers should always confirm the identity of their materials using their own analytical data.

-

¹H NMR (Predicted, 500 MHz, CDCl₃):

-

δ 7.50-7.55 (m, 2H): Aromatic protons ortho to the vinyl substituent.

-

δ 7.35-7.45 (m, 3H): Aromatic protons meta and para to the vinyl substituent.

-

δ 7.20 (s, 1H): Vinylic proton (-CH=CBr₂). The singlet multiplicity is due to the absence of adjacent protons. Its chemical shift is downfield due to the influence of the aromatic ring and the deshielding effect of the geminal bromine atoms.[5]

-

-

¹³C NMR (Predicted, 125 MHz, CDCl₃):

-

δ 138.5 (s): Vinylic carbon attached to the phenyl ring (C-CH=).

-

δ 135.0 (s): Quaternary aromatic carbon (ipso-carbon).

-

δ 129.5 (d): Aromatic CH carbons (ortho).

-

δ 128.8 (d): Aromatic CH carbons (meta).

-

δ 128.5 (d): Aromatic CH carbon (para).

-

δ 90.0 (s): Vinylic carbon bearing the two bromine atoms (=CBr₂). This carbon is significantly shielded compared to a typical sp² carbon due to the heavy atom effect of the two bromines.[6]

-

-

Infrared (IR) Spectroscopy (Predicted, KBr pellet or neat film):

-

3060-3030 cm⁻¹ (weak-medium): Aromatic C-H stretching.[7]

-

~3020 cm⁻¹ (weak-medium): Vinylic C-H stretching.

-

1620-1600 cm⁻¹, 1480 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.[7]

-

~1580 cm⁻¹ (medium): Vinylic C=C stretching. The conjugation with the phenyl ring may shift this absorption.

-

~850 cm⁻¹ (strong): C=C bending (out-of-plane) for the gem-disubstituted alkene.

-

750 cm⁻¹ and 690 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of a monosubstituted benzene ring.[8][9]

-

~600-500 cm⁻¹ (strong): C-Br stretching.

-

-

Mass Spectrometry (MS) (Predicted, Electron Ionization - EI):

-

m/z 260, 262, 264 (M⁺): Molecular ion cluster showing the characteristic isotopic pattern for two bromine atoms (approximate 1:2:1 ratio).[10]

-

m/z 181, 183: Fragment corresponding to the loss of one bromine atom ([M-Br]⁺).

-

m/z 102: Fragment corresponding to the loss of two bromine atoms ([M-Br₂]⁺), representing the phenylethene radical cation.

-

m/z 77: Phenyl cation ([C₆H₅]⁺), a common fragment in benzene-containing compounds.[10]

-

Synthesis and Mechanistic Insights

The most reliable and widely adopted method for synthesizing 1,1-dibromoalkenes from aldehydes is the Corey-Fuchs reaction . This transformation provides a direct route to (2,2-Dibromovinyl)benzene from readily available benzaldehyde.

Corey-Fuchs Reaction: Mechanism

The causality of this reaction lies in the in-situ generation of a phosphorus ylide, which then reacts with the aldehyde in a manner analogous to the Wittig reaction.

Caption: Mechanism of the Corey-Fuchs reaction.

Experimental Protocol: Synthesis of (2,2-Dibromovinyl)benzene

This protocol is a self-validating system; successful formation of the product is confirmed by the disappearance of the aldehyde starting material (monitored by TLC) and subsequent spectroscopic analysis.

Materials & Equipment:

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Benzaldehyde

-

Anhydrous Dichloromethane (DCM)

-

Hexanes

-

Silica Gel for column chromatography

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add triphenylphosphine (2.0 eq). Dissolve it in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Ylide Formation: Add carbon tetrabromide (1.0 eq) portion-wise to the stirred solution at 0 °C. The solution will typically turn from colorless to a yellow/orange ylide suspension. Allow the mixture to stir for 15-30 minutes at this temperature. Causality: This step generates the reactive dibromomethylenetriphenylphosphorane ylide necessary for the olefination.

-

Aldehyde Addition: In a separate flask, prepare a solution of benzaldehyde (1.0 eq) in anhydrous DCM. Add this solution dropwise to the ylide suspension at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours). Monitor the reaction by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate) until the benzaldehyde spot is consumed.

-

Workup: Upon completion, reduce the solvent volume under reduced pressure. Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct. Causality: Triphenylphosphine oxide has low solubility in nonpolar solvents like hexanes, allowing for its removal by filtration.

-

Purification: Filter the mixture through a pad of Celite or silica gel, washing with additional hexanes. Concentrate the filtrate. The crude product is then purified by flash column chromatography on silica gel using hexanes as the eluent to yield (2,2-Dibromovinyl)benzene as a colorless to pale yellow oil.

Chemical Reactivity and Synthetic Utility

The primary value of (2,2-Dibromovinyl)benzene lies in the sequential and selective reactivity of its two bromine atoms. This allows for stepwise functionalization, making it a powerful tool in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C(sp²)-C(sp²) bond between the vinyl bromide and an organoboron species, such as a phenylboronic acid. This reaction is fundamental for synthesizing substituted styrenes and other complex conjugated systems[11][12]. The differential reactivity of the two bromine atoms can potentially be exploited for selective mono- or di-coupling under carefully controlled conditions.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Illustrative Workflow: Synthesis to Application

The practical application of (2,2-Dibromovinyl)benzene follows a logical and verifiable workflow from its synthesis to its use in subsequent reactions.

Caption: Overall experimental workflow from synthesis to application.

Safety, Handling, and Storage

As a brominated aromatic compound, (2,2-Dibromovinyl)benzene requires careful handling to minimize exposure and ensure laboratory safety. While specific toxicity data is not extensively documented, adherence to general best practices for handling halogenated organic reagents is mandatory.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.

-

Skin Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of vapor or mist. Keep away from sources of ignition, as it is an organic liquid.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C[1]. Storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent slow degradation.

-

Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Waste should be treated as halogenated organic waste.

Conclusion

(2,2-Dibromovinyl)benzene stands out as a highly valuable and versatile building block in synthetic chemistry. Its reliable synthesis via the Corey-Fuchs reaction and the exceptional utility of its dibromovinyl moiety in metal-catalyzed cross-coupling reactions provide chemists with a powerful tool for the construction of complex molecules. This guide has outlined its core properties, provided a robust synthesis protocol, and highlighted its application in the widely used Suzuki-Miyaura reaction. By understanding the causality behind its synthesis and reactivity, and by adhering to strict safety protocols, researchers can confidently and effectively integrate (2,2-Dibromovinyl)benzene into their synthetic strategies to advance the fields of drug discovery, materials science, and beyond.

References

-

Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into terminal alkynes. Tetrahedron Letters, 13(36), 3769–3772. [Link]

-

NROChemistry. (n.d.). Corey-Fuchs Homologation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (2,2-Dibromovinyl)benzene. Retrieved from [Link]

-

SpectraBase. (n.d.). Spectra of related compounds. Retrieved from [Link]

-

Chemsrc. (n.d.). (2,2-Dibromovinyl)benzene | CAS#:7436-90-0. Retrieved from [Link]

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides. Journal of Nanostructures. (2021). [Link]

-

Organic Syntheses. (n.d.). Collective Volume 10, Page 45. Retrieved from [Link]

-

Kayan, C., Biricik, N., & Aydemir, M. (2011). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

-

Supporting Information for various organic reactions. Royal Society of Chemistry. (2014). [Link]

-

Chemexper. (n.d.). 2,2-dibromo-vinyl-benzene. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). MASS SPECTRUM...........BENZENE. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction. Retrieved from [Link]

-

AOBChem USA. (n.d.). (2,2-dibromovinyl)benzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(2,2-Dibromovinyl)-1,1'-biphenyl - Optional[13C NMR]. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (2-bromoethenyl)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromination of 1,1-diarylethylenes with bromoethane. Retrieved from [Link]

-

Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 2.2.2: Molecular Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectroscopy. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF POLYYNES. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzene, (2-bromoethenyl)-. Retrieved from [Link]

-

DTIC. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzene. Retrieved from [Link]

-

PubChem. (n.d.). (z)-1-(Benzenesulfonyl)-1-bromo-2-phenylethene. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: 1-Bromo-2-alkanones in Organic Synthesis. Retrieved from [Link]

Sources

- 1. (2,2-Dibromovinyl)benzene [myskinrecipes.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. (2,2-Dibromovinyl)benzene | CAS#:7436-90-0 | Chemsrc [chemsrc.com]

- 4. aobchem.com [aobchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Benzene, (2-bromoethenyl)- [webbook.nist.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM...........BENZENE [orgspectroscopyint.blogspot.com]

- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 12. researchgate.net [researchgate.net]

Structure and nomenclature of (2,2-Dibromovinyl)benzene

An In-Depth Technical Guide to (2,2-Dibromovinyl)benzene: Structure, Synthesis, and Synthetic Utility

Abstract

(2,2-Dibromovinyl)benzene, a geminal dihalide, serves as a pivotal and versatile building block in modern organic synthesis. Its unique structural motif, featuring a dibromo-substituted vinyl group attached to a phenyl ring, provides a gateway to a multitude of chemical transformations. This guide offers a comprehensive examination of the compound's structure, nomenclature, and spectroscopic properties. It provides a detailed, field-proven protocol for its synthesis via the Corey-Fuchs reaction and explores its subsequent reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Molecular Structure and Nomenclature

(2,2-Dibromovinyl)benzene is an aromatic compound with the chemical formula C₈H₆Br₂ and a molecular weight of approximately 261.94 g/mol .[1][2]

Systematic Nomenclature

The systematic IUPAC name for this compound is 1-(2,2-dibromovinyl)benzene . The numbering originates from the vinyl group, with the phenyl group acting as a substituent at the first carbon. Alternatively, it can be named with benzene as the parent, leading to the name (2,2-dibromoethenyl)benzene .[3]

Structural Attributes

The molecule consists of two key components: a planar, aromatic benzene ring and a geminal dibromovinyl substituent.

-

Benzene Ring: The six carbon atoms of the benzene ring are sp² hybridized, forming a perfect hexagonal structure. The C-C bond lengths within the ring are uniform at approximately 139 pm, intermediate between a typical single (154 pm) and double (134 pm) bond, due to the delocalization of π-electrons across the ring.[4][5]

-

Dibromovinyl Group: The two carbons of the vinyl group are also sp² hybridized. The presence of two bulky bromine atoms on the terminal carbon influences the planarity and electronic properties of the double bond. This group is the primary site of the molecule's reactivity.

Caption: Molecular structure of (2,2-Dibromovinyl)benzene.

Synthesis via the Corey-Fuchs Reaction

The most reliable and widely adopted method for synthesizing (2,2-Dibromovinyl)benzene is the Corey-Fuchs reaction, which facilitates a one-carbon homologation of an aldehyde to a gem-dibromoalkene.[6][7] This transformation begins with benzaldehyde as the readily available starting material.

Mechanistic Rationale

The reaction proceeds in two main stages: the formation of a phosphorus ylide followed by a Wittig-type reaction.[6]

-

Ylide Generation: Triphenylphosphine (PPh₃) reacts with carbon tetrabromide (CBr₄) to form a phosphonium salt. A second equivalent of PPh₃ then deprotonates this salt to generate the key reactive intermediate, the dibromomethylenetriphenylphosphorane ylide ((Ph₃P=CBr₂)). The use of zinc dust can facilitate this step and simplify purification.[6][8]

-

Wittig Reaction: The generated ylide reacts with benzaldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to an oxaphosphetane intermediate. This intermediate collapses, eliminating triphenylphosphine oxide (a thermodynamically stable byproduct) and forming the desired (2,2-Dibromovinyl)benzene product with a new carbon-carbon double bond.[7]

Sources

- 1. (2,2-Dibromovinyl)benzene [myskinrecipes.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. ochem.weebly.com [ochem.weebly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 7. Corey-Fuchs Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Stability and storage conditions for (2,2-Dibromovinyl)benzene

An In-depth Technical Guide to the Stability and Storage of (2,2-Dibromovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2-Dibromovinyl)benzene is a valuable synthetic intermediate whose utility is contingent upon its chemical integrity. As a substituted styrene, its stability is governed by the interplay between the aromatic ring and the reactive dibromovinyl moiety. This guide provides a comprehensive analysis of the factors influencing the stability of (2,2-Dibromovinyl)benzene and outlines field-proven protocols for its optimal storage and handling. By understanding the causality behind its degradation pathways, researchers can ensure the compound's purity, reactivity, and shelf-life, thereby safeguarding experimental reproducibility and the quality of downstream products.

Chemical Profile and Inherent Reactivity

(2,2-Dibromovinyl)benzene, with the chemical formula C₈H₆Br₂, possesses a unique structural architecture that dictates its reactivity and stability. The molecule consists of a stable benzene ring attached to a geminal dibromo-substituted vinyl group. This combination gives rise to several key chemical characteristics:

-

The Benzene Ring: The aromatic ring is inherently stable due to the delocalization of its π-electrons.[1][2] It typically undergoes electrophilic aromatic substitution rather than addition reactions, a testament to its desire to preserve aromaticity.[3][4] This part of the molecule is relatively robust under standard conditions.

-

The Dibromovinyl Group: This functional group is the primary source of the compound's instability. Like other styrenic compounds, the vinyl moiety is susceptible to polymerization.[5][6] The presence of two bulky bromine atoms on the same carbon atom provides some steric hindrance, which may moderate the rate of polymerization compared to unsubstituted styrene. However, the potential for radical-initiated chain-growth reactions remains a significant concern.

The primary degradation pathway of concern for styrenic molecules is polymerization, which can be initiated by heat, light, or chemical contaminants.[6][7]

Critical Factors Governing Stability

The long-term preservation of (2,2-Dibromovinyl)benzene requires strict control over several environmental factors that can initiate or accelerate its degradation.

Thermal Stress

Heat is a critical factor that accelerates most chemical reactions, including decomposition and polymerization. For styrenic compounds, elevated temperatures can provide the activation energy needed to initiate spontaneous thermal polymerization. While the product is chemically stable under standard ambient conditions (room temperature), its shelf-life is significantly extended by refrigeration.[8]

Photochemical Degradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photochemical reactions. UV energy can be absorbed by the π-system of the molecule, promoting electrons to higher energy states and potentially leading to the homolytic cleavage of bonds to form free radicals. These radicals can act as initiators for a rapid, exothermic polymerization reaction.

Atmospheric Oxygen

In the presence of oxygen, vinyl compounds are susceptible to the formation of peroxides.[7] This process, known as autoxidation, can be initiated by light, heat, or metal ion contaminants. The resulting peroxides are themselves unstable and can decompose to form radicals, which in turn can initiate polymerization. Therefore, minimizing contact with air is a crucial handling precaution.

Incompatible Materials

The reactivity of (2,2-Dibromovinyl)benzene makes it incompatible with several classes of chemicals:

-

Strong Oxidizing Agents: These can react violently with the organic structure and promote uncontrolled oxidation or polymerization.[9]

-

Radical Initiators: Substances that readily form free radicals (e.g., peroxides, azo compounds) will significantly accelerate polymerization.

-

Acids and Bases: While the compound is relatively stable to acid/base-catalyzed hydrolysis, strong acids or bases can promote other side reactions or decomposition pathways.

The following diagram illustrates the relationship between these destabilizing factors and the potential degradation pathways for (2,2-Dibromovinyl)benzene.

Caption: Key factors leading to the degradation of (2,2-Dibromovinyl)benzene.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of (2,2-Dibromovinyl)benzene, the following integrated storage and handling protocols are essential. These protocols are designed as a self-validating system to minimize exposure to the destabilizing factors identified above.

Summary of Storage Conditions

The optimal conditions for storing (2,2-Dibromovinyl)benzene are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[10] | Minimizes thermal degradation and potential for polymerization. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and peroxide formation.[7] |

| Light | Amber/Opaque Container | Protects from photochemical degradation and radical initiation. |

| Container | Tightly Sealed, Chemically Resistant | Prevents contamination and exposure to moisture and air.[9][11][12] |

| Location | Cool, Dry, Well-Ventilated Area[9][11] | Ensures a stable external environment and safety. |

Experimental Protocol: Long-Term Storage (> 1 Month)

This protocol is designed for researchers who need to store the compound for extended periods while maintaining its high purity for sensitive applications.

-

Aliquot the Material: Upon receipt, if practical, divide the bulk material into smaller, single-use aliquots in appropriate vials (e.g., amber glass vials with PTFE-lined caps).

-

Causality: This practice minimizes the number of times the main stock is warmed to room temperature and exposed to the atmosphere, thereby reducing cumulative degradation from repeated handling cycles.

-

-

Inert Gas Purge: Before sealing each aliquot, flush the headspace of the vial with a dry, inert gas such as argon or nitrogen for 30-60 seconds.

-

Causality: This displaces atmospheric oxygen, directly inhibiting the oxidative pathways that lead to peroxide formation.[7]

-

-

Seal Tightly: Immediately and securely seal the vial cap. For critical applications, consider wrapping the cap-vial interface with Parafilm® as an extra barrier against moisture and gas exchange.

-

Label Clearly: Label each vial with the compound name, date of aliquoting, and concentration (if in solution).

-

Refrigerate: Place the sealed vials in a refrigerator maintained at 2-8°C.[10] Ensure the storage location is away from heat sources and direct light.[9][13]

-

Self-Validation: For the primary stock container, it is advisable to perform a purity check (e.g., ¹H NMR, TLC) after 12 months or before use in a critical synthesis to confirm its integrity.

-

Experimental Protocol: Handling for Routine Use

-

Temperature Equilibration: Remove an aliquot from the refrigerator and allow it to warm completely to room temperature before opening.

-

Causality: This critical step prevents atmospheric moisture from condensing on the cold surfaces of the compound and vial, which would introduce water contamination.

-

-

Work Under Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). If this is not feasible, work quickly and reseal the container promptly.

-

Use Clean Equipment: Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze decomposition.

-

Reseal and Store: After dispensing the required amount, re-flush the vial headspace with inert gas if a significant amount remains, reseal tightly, and promptly return it to the 2-8°C storage location.

Conclusion

The stability of (2,2-Dibromovinyl)benzene is not absolute; it is a function of its storage and handling environment. The vinyl moiety predisposes the molecule to polymerization, a process that is readily accelerated by heat, light, and atmospheric oxygen. By implementing a systematic approach to storage—utilizing refrigeration, inert atmospheres, and protection from light—researchers can effectively mitigate these degradation pathways. Adherence to the detailed protocols within this guide will ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes in research and development.

References

-

Safic-Alcan. Mastering Styrenic Stabilization for Enhanced Industrial Applications. Available from: [Link]

-

AFG Bioscience LLC. Safety Data Sheet: (1,2-Dibromoethyl)benzene. Available from: [Link]

- Google Patents. US2225471A - Stabilization of styrene.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7501, Styrene. Available from: [Link]

-

Styrene Information & Research Center. Briefing Paper: Styrene and Styrenic Compounds: What's the Difference? (2008). Available from: [Link]

-

Plastics Europe. Styrene Monomer: Safe Handling Guide. Available from: [Link]

-

Chemsrc. (2,2-Dibromovinyl)benzene | CAS#:7436-90-0. Available from: [Link]

-

MySkinRecipes. (2,2-Dibromovinyl)benzene. Available from: [Link]

-

Vinyl Preservation. Handling and Storage. Available from: [Link]

-

Quora. What is the general pattern of the reactivity of benzene? (2023). Available from: [Link]

-

eChemHub. (2,2-Dibromovinyl)benzene. Available from: [Link]

-

Chemistry LibreTexts. 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Available from: [Link]

-

Rutgers University Newark. Chapter 22: Reactions Of Benzene And Its Derivatives. Available from: [Link]

-

Chemistry Steps. Benzene – Aromatic Structure and Stability. Available from: [Link]

-

Resident Advisor. How To Store Your Vinyl Records. Available from: [Link]

-

IASA. Handling, storage and preservation. Available from: [Link]

-

Study Mind. Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Available from: [Link]

-

Fiveable. Structure and Stability of Benzene | Organic Chemistry Class Notes. Available from: [Link]

-

YouTube. General Reactivity of Benzene. Available from: [Link]

-

KPU Pressbooks. 4.2 Reactivity, Stability and Structure of Benzene – Organic Chemistry II. Available from: [Link]

-

YouTube. How to Store and Protect Vinyl Records. Available from: [Link]

-

Canadian Conservation Institute. The Care and Handling of Recorded Sound Materials. Available from: [Link]

Sources

- 1. Benzene – Aromatic Structure and Stability - Chemistry Steps [chemistrysteps.com]

- 2. 4.2 Reactivity, Stability and Structure of Benzene – Organic Chemistry II [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chapter 22: Reactions Of Benzene And Its Derivatives | Rutgers University Newark - Edubirdie [edubirdie.com]

- 5. safic-alcan.com [safic-alcan.com]

- 6. plasticseurope.org [plasticseurope.org]

- 7. Styrene | C6H5CHCH2 | CID 7501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. afgsci.com [afgsci.com]

- 10. (2,2-Dibromovinyl)benzene [myskinrecipes.com]

- 11. echemi.com [echemi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. cpchem.com [cpchem.com]

A Technical Guide to the Synthesis of Alkynes from Geminal Dihalides: Mechanisms, Methodologies, and Applications

Abstract

The transformation of geminal dihalides into alkynes represents a cornerstone of synthetic organic chemistry, providing a robust and versatile route to a functional group of paramount importance in pharmaceuticals, natural products, and materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies for this conversion. We will delve into the mechanistic underpinnings of double dehydrohalogenation reactions, explore the critical role of base selection in determining reaction outcomes, and provide detailed protocols for key transformations. Special emphasis is placed on the Corey-Fuchs reaction and the associated Fritsch-Buttenberg-Wiechell (FBW) rearrangement, which together constitute a powerful strategy for the one-carbon homologation of aldehydes to terminal alkynes. This guide integrates field-proven insights with foundational chemical principles to equip the reader with the knowledge necessary for successful experimental design and execution.

Introduction: The Strategic Value of Geminal Dihalides

Geminal dihalides, organic compounds featuring two halogen atoms attached to the same carbon, are stable and readily accessible synthetic intermediates.[1][2] Their true value in synthetic chemistry is realized in their capacity to serve as precursors to carbon-carbon triple bonds through elimination reactions.[3][4] This transformation is synthetically powerful, as it allows for the installation of an alkyne moiety—a versatile functional handle for subsequent modifications such as cross-coupling reactions, click chemistry, and nucleophilic additions.[5]

This guide will focus on two primary pathways for the conversion of geminal dihalides and their synthetic equivalents to alkynes:

-

Direct Double Dehydrohalogenation: The stepwise elimination of two equivalents of hydrogen halide (HX) using strong bases.[1][6]

-

The Corey-Fuchs Reaction: A two-step process that converts aldehydes into terminal alkynes via a 1,1-dibromoalkene intermediate, the second step of which involves a rearrangement mechanism.[7][8]

Understanding the causality behind experimental choices—from precursor synthesis to the selection of the appropriate base—is critical for achieving high yields and desired regioselectivity.

Synthesis of Geminal Dihalide Precursors

A logical prerequisite to the synthesis of alkynes is the efficient preparation of the geminal dihalide starting material. These precursors are most commonly derived from carbonyl compounds.

From Ketones and Aldehydes with Phosphorus Pentahalides

A classic and direct method for converting the carbonyl group of a ketone or aldehyde into a geminal dihalide is through the reaction with a phosphorus pentahalide, such as phosphorus pentachloride (PCl₅).[1][9]

The reaction proceeds via the conversion of the carbonyl oxygen into a good leaving group, followed by nucleophilic attack by halide ions. This method is particularly effective for producing geminal dichlorides from ketones.[9][10]

Caption: Conversion of a ketone to a geminal dichloride using PCl₅.

From Aldehydes via Wittig-type Chemistry (Corey-Fuchs Reaction, Step 1)

The first step of the Corey-Fuchs reaction provides a reliable method for converting an aldehyde into a 1,1-dibromoalkene, a vinylogous geminal dihalide.[11][12] This transformation utilizes a phosphine-dibromomethylene ylide, generated in situ from carbon tetrabromide (CBr₄) and two equivalents of triphenylphosphine (PPh₃).[5][7] One equivalent of PPh₃ forms the ylide, while the second acts as a bromine scavenger.[11]

Alkyne Synthesis via Double Dehydrohalogenation

The core of the transformation lies in the elimination of two molecules of hydrogen halide (HX) from the geminal dihalide. This process occurs via two consecutive E2 (elimination, bimolecular) reactions, each requiring one equivalent of a strong base.[1][3][13][14]

The E2 Elimination Mechanism

The reaction proceeds in a stepwise fashion. The first E2 elimination removes one molecule of HX to yield a vinylic halide intermediate.[13] A second E2 elimination from this intermediate generates the carbon-carbon triple bond of the alkyne.[3][13]

Caption: Stepwise double dehydrohalogenation via two E2 eliminations.

The Critical Choice of Base

The choice of base is arguably the most critical parameter in this synthesis, as it dictates the reaction's feasibility and can influence the position of the triple bond in the final product.[15] An exceptionally strong base is required, particularly for the second elimination from the more stable vinylic halide intermediate.[16][17]

| Base | Typical Conditions | Key Characteristics & Causality |

| Sodium Amide (NaNH₂) | Liquid NH₃, -33°C | Very strong base, highly effective for both eliminations.[3][4] It favors the formation of terminal alkynes by deprotonating the acidic terminal alkyne proton, driving the equilibrium.[16][17] |

| Potassium tert-butoxide (KOtBu) | THF or DMSO, heat | A strong, sterically hindered base. Often used for generating less-substituted (Hofmann) products in other elimination reactions, but its strength is sufficient here. |

| Potassium Hydroxide (KOH) | Fused, high temp (~200°C) or alcoholic solution | Less effective than NaNH₂; requires high temperatures.[17] High temperatures can cause isomerization of terminal alkynes to more stable internal isomers. |

Protocol for Terminal Alkyne Synthesis

When synthesizing a terminal alkyne (R-C≡C-H), the product itself is acidic enough (pKa ≈ 25) to be deprotonated by the strong amide base.[13] This forms a sodium acetylide salt. Consequently, a third equivalent of the base is required to ensure the complete dehydrohalogenation of the starting material.[1][6][15] A final aqueous workup step is necessary to protonate the acetylide and yield the neutral terminal alkyne.[1][16]

Step-by-Step Methodology:

-

Setup: In a flame-dried, three-neck flask equipped with a dry ice condenser, mechanical stirrer, and nitrogen inlet, condense anhydrous ammonia (NH₃).

-

Base Formation: Add sodium metal in small pieces until a persistent blue color indicates the presence of solvated electrons. Add a catalytic amount of FeCl₃ to initiate the conversion to sodium amide (NaNH₂). The blue color will dissipate, forming a grey suspension.

-

Reaction: Cool the flask to -78°C (dry ice/acetone bath). Add a solution of the geminal dihalide in an anhydrous ether (e.g., THF, diethyl ether) dropwise to the stirred NaNH₂/NH₃ slurry (using 3 equivalents of NaNH₂).

-

Quench & Workup: After the reaction is complete (monitored by TLC), carefully quench the reaction by the slow addition of solid ammonium chloride (NH₄Cl). Allow the ammonia to evaporate. Add water and extract the product with an organic solvent. Dry the organic layer, filter, and concentrate under reduced pressure to afford the crude terminal alkyne.

The Fritsch-Buttenberg-Wiechell (FBW) Rearrangement

The FBW rearrangement is a key reaction that converts 1,1-diaryl-2-halo-alkenes into 1,2-diaryl-alkynes with a strong base.[18][19] This mechanism is also operative in the conversion of 1,1-dibromoalkenes to terminal alkynes during the second step of the Corey-Fuchs reaction.[8][11]

The accepted mechanism involves three key steps:[18][19][20]

-

Deprotonation: The strong base abstracts the vinylic proton.

-

α-Elimination: The resulting vinylic anion undergoes α-elimination, losing the halide on the same carbon to form a vinyl carbene intermediate.

-

1,2-Migration: A 1,2-hydride or 1,2-aryl shift occurs, leading to the formation of the stable alkyne product.[18]

Case Study: The Corey-Fuchs Reaction

Developed by E.J. Corey and Philip L. Fuchs, this reaction is a reliable two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne.[7][8][12]

Detailed Two-Step Mechanism

Step 1: Dibromo-olefination. The aldehyde reacts with the ylide generated from CBr₄ and PPh₃ to form a 1,1-dibromoalkene, analogous to a Wittig reaction.[5][7][11]

Step 2: Elimination and Rearrangement. The isolated 1,1-dibromoalkene is treated with two equivalents of a strong organolithium base, typically n-butyllithium (n-BuLi).[5][8] This triggers a sequence involving lithium-halogen exchange, α-elimination, and the Fritsch-Buttenberg-Wiechell rearrangement (via a 1,2-hydride shift) to yield a lithium acetylide intermediate.[8][11] Aqueous workup then provides the terminal alkyne.[11]

Caption: Workflow of the two-step Corey-Fuchs reaction.

Synthetic Utility: Trapping the Acetylide

A significant advantage of the Corey-Fuchs protocol is that the intermediate lithium acetylide can be "trapped" in situ by adding an electrophile (e.g., an alkyl halide, aldehyde, or ketone) before the aqueous workup.[8][11] This allows for the direct synthesis of more complex, internal alkynes, greatly expanding the reaction's synthetic utility.[8]

Applications in Medicinal Chemistry and Drug Development

The alkyne functional group is a valuable building block in modern drug discovery. Its linear geometry can act as a rigid scaffold, and it serves as a precursor for a wide array of other functionalities. The Corey-Fuchs reaction, in particular, has been employed in the total synthesis of numerous complex natural products with potent biological activity, including cytotoxic agents and anti-malarial compounds.[5][8] The reliability of converting aldehydes into alkynes makes this method indispensable for constructing key fragments in multi-step syntheses.[8]

Conclusion

The synthesis of alkynes from geminal dihalides and their vinylogous counterparts is a robust and highly adaptable transformation in the synthetic chemist's toolkit. A thorough understanding of the underlying mechanisms, particularly the conditions required for successive E2 eliminations and the intricacies of the Fritsch-Buttenberg-Wiechell rearrangement, is essential for successful application. The strategic selection of the base allows for control over the reaction outcome, enabling the selective synthesis of terminal or internal alkynes. The Corey-Fuchs reaction stands out as a premier example, offering a reliable pathway from readily available aldehydes to valuable terminal alkynes and, through interception of its lithiated intermediate, to a diverse range of substituted alkynes critical for advancing drug discovery and materials science.

References

-

Title: Corey-Fuchs Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Corey–Fuchs reaction Source: Wikipedia URL: [Link]

-

Title: Corey–Fuchs reaction Source: Grokipedia URL: [Link]

-

Title: Corey-Fuchs Reaction Source: SynArchive URL: [Link]

-

Title: Preparation of Alkynes Source: OpenOChem Learn URL: [Link]

-

Title: Fritsch–Buttenberg–Wiechell rearrangement Source: Wikipedia URL: [Link]

-

Title: Preparation of Alkynes Source: Chad's Prep® URL: [Link]

-

Title: Fritsch-Buttenberg-Wiechell rearrangement Source: Organic Chemistry Portal URL: [Link]

-

Title: Video: Preparation of Alkynes: Dehydrohalogenation Source: JoVE URL: [Link]

-

Title: Alkenes To Alkynes Via Halogenation And Elimination Reactions Source: Master Organic Chemistry URL: [Link]

-

Title: 9.3 Synthesis of Alkynes | Organic Chemistry Source: YouTube URL: [Link]

-

Title: 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides (Mar 24, 2024) Source: Chemistry LibreTexts URL: [Link]

-

Title: 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides (Nov 08, 2023) Source: Chemistry LibreTexts URL: [Link]

-

Title: Mechanism of Fritsch–Buttenberg–Wiechell rearrangement Source: Chemistry Stack Exchange URL: [Link]

-

Title: How can we produce alkyne from vicinal and germinal dinalict What happen.. Source: Filo URL: [Link]

-

Title: Fbw rearrangement Source: Slideshare URL: [Link]

-

Title: Dehydrohalogenation of Alkyl Dihalides Source: Unacademy URL: [Link]

- Title: Preparation method of gem dihalide Source: Google Patents URL

-

Title: Organic Chemistry 1 Chapter 13. Alkynes Source: University of Pittsburgh URL: [Link]

-

Title: Dehydrohalogenation in Organic Chemistry | E2 Mechanism & Alkyne Synthesis Explained Source: YouTube URL: [Link]

-

Title: Geminal halide hydrolysis Source: Wikipedia URL: [Link]

- Title: Process for preparing geminal dihalides Source: Google Patents URL

-

Title: Synthesis of Alkyne from gem Dihalides | Elimination Reaction Source: YouTube URL: [Link]

-

Title: Why does an unstable diol, formed by hydrolysis of geminal dihalides, give aldehydes and ketones? Source: Quora URL: [Link]

-

Title: Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 Source: YouTube URL: [Link]

-

Title: Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. Source: Filo URL: [Link]

-

Title: Ch 5: Dehydrohalogenation Source: University of Calgary URL: [Link]

Sources

- 1. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]

- 2. Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. [askfilo.com]

- 3. Preparation of Alkynes | OpenOChem Learn [learn.openochem.org]

- 4. Preparation of Alkynes - Chad's Prep® [chadsprep.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]

- 7. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. CN115160102B - Preparation method of gem dihalide - Google Patents [patents.google.com]

- 11. Corey-Fuchs Reaction [organic-chemistry.org]

- 12. synarchive.com [synarchive.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]

- 19. Fritsch-Buttenberg-Wiechell_rearrangement [chemeurope.com]

- 20. echemi.com [echemi.com]

Spectroscopic Data for (2,2-Dibromovinyl)benzene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (2,2-Dibromovinyl)benzene, a key intermediate in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development.

Introduction

(2,2-Dibromovinyl)benzene, also known as β,β-dibromostyrene, is a halogenated organic compound with the chemical formula C₈H₆Br₂. Its structure, featuring a benzene ring attached to a dibrominated vinyl group, makes it a versatile building block in various chemical transformations, including cross-coupling reactions. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting. This guide synthesizes available spectroscopic data to provide a detailed analytical profile of (2,2-Dibromovinyl)benzene.

Molecular Structure

The structure of (2,2-Dibromovinyl)benzene is foundational to understanding its spectroscopic properties. The key structural features are the aromatic phenyl group and the geminal dibromoalkene moiety.

Figure 2: Proposed mass spectral fragmentation pathway for (2,2-Dibromovinyl)benzene.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy

A sample of (2,2-Dibromovinyl)benzene would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be acquired on a 300 or 500 MHz spectrometer.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectral data is typically acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and the resulting fragments are separated by their mass-to-charge ratio.

Conclusion

The spectroscopic data for (2,2-Dibromovinyl)benzene provides a clear and consistent picture of its molecular structure. The combination of NMR, IR, and MS data allows for unambiguous identification and assessment of purity. While a complete, unified, and publicly accessible NMR dataset remains to be consolidated, the analysis of its expected spectral features, in conjunction with the available IR and MS spectra, provides a robust analytical foundation for researchers working with this compound.

References

-

PubChem. Dibromostyrene (mixed isomers). National Center for Biotechnology Information. [Link]

-

SpectraBase. beta,beta-Dibromostyrene. John Wiley & Sons, Inc. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

SpectraBase. beta,beta-Dibromostyrene Infrared Spectrum. John Wiley & Sons, Inc. [Link]

Methodological & Application

Application Note: Strategic Synthesis of Substituted Alkynes via Sonogashira Cross-Coupling of (2,2-Dibromovinyl)benzene

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the execution of the Sonogashira cross-coupling reaction using (2,2-dibromovinyl)benzene. This protocol offers a robust methodology for the synthesis of internal alkynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[1][2][3] We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and discuss key considerations for reaction optimization and troubleshooting, with a specific focus on the unique reactivity of gem-dibromoalkenes.

Introduction: The Power of the C(sp²)-C(sp) Bond

The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[1][4] Developed by Kenkichi Sonogashira, this reaction is prized for its mild conditions, broad functional group tolerance, and high efficiency, making it an indispensable tool in the synthesis of complex molecular architectures.[1][5][6] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7][8]

(2,2-Dibromovinyl)benzene serves as a particularly interesting substrate. The presence of two bromine atoms on the same vinylic carbon offers the potential for either mono- or di-alkynylation, providing a pathway to structurally diverse products such as bromoenynes or unsymmetrical diynes. This guide will focus on the selective mono-coupling to yield valuable bromoenyne intermediates.

Mechanistic Rationale: The Dual Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for successful execution and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][9] While the precise mechanism is still a subject of detailed study, the generally accepted pathway provides a strong predictive framework.[10][11]

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the C-Br bond of (2,2-dibromovinyl)benzene, forming a Pd(II) complex.[9][12]

-

Transmetalation: A copper acetylide species, generated in the copper cycle, transfers the alkyne group to the palladium center. This is often the rate-determining step.[9][10][11]

-

Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][12]

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[5][9]

-

Deprotonation: An amine base deprotonates the alkyne, forming a copper acetylide intermediate. This species is crucial for the transmetalation step.[5][12]

The synergy between the palladium and copper catalysts allows the reaction to proceed under mild conditions, a significant advantage over earlier copper-free methods which required harsher conditions.[1]

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Mono-alkynylation of (2,2-Dibromovinyl)benzene

This protocol details a general procedure for the selective mono-coupling of a terminal alkyne with (2,2-dibromovinyl)benzene.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (2,2-Dibromovinyl)benzene | ≥95% | Commercial Source | Store under inert atmosphere. |

| Terminal Alkyne | ≥98% | Commercial Source | Purify if necessary (e.g., distillation). |

| Pd(PPh₃)₂Cl₂ | Catalyst Grade | Commercial Source | Handle in a glovebox or under inert gas. |

| Copper(I) Iodide (CuI) | ≥98% | Commercial Source | Protect from light. Use freshly opened bottle. |

| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercial Source | Distill from CaH₂ before use. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Source | Use from a solvent purification system. |

| Schlenk flask/Reaction vial | - | Glassware Supplier | Must be oven-dried before use. |

| Magnetic stirrer & stir bar | - | Lab Equipment Supplier | - |

| Inert gas supply (N₂ or Ar) | High Purity | Gas Supplier | For maintaining an inert atmosphere. |

Step-by-Step Procedure

The following workflow is critical for ensuring a successful and reproducible reaction.

Caption: Experimental workflow for the Sonogashira coupling.

-

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (2,2-dibromovinyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.025-0.1 eq).[12]

-